1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole
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Description
“1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains a sulfonyl group (-SO2-), a bromine atom, and two chlorine atoms attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a phenyl ring, and a sulfonyl group. The positions of the bromine and chlorine atoms on the phenyl ring could influence the compound’s properties and reactivity .
Chemical Reactions Analysis
Imidazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, or as ligands in coordination chemistry . The presence of the sulfonyl group, bromine, and chlorine atoms could also influence the compound’s reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the bromine and chlorine atoms on the phenyl ring, the presence of the sulfonyl group, and the overall shape and size of the molecule could influence properties like solubility, melting point, boiling point, and reactivity .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrCl2N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-9(13)8(12)4-7(10)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLXPQZPKUWKJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrCl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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